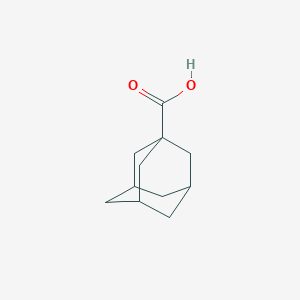

1-Adamantanecarboxylic acid

Description

Properties

IUPAC Name |

adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXXGFJRDUSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870784 | |

| Record name | 1-Adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Adamantanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

828-51-3, 15897-81-1 | |

| Record name | 1-Adamantanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015897811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Adamantanecarboxylic Acid from Adamantane: A Technical Guide

Affiliation: Google Research

Abstract

Adamantane, a perfectly symmetrical, strain-free tricyclic alkane, serves as a versatile building block in medicinal chemistry and materials science. Its carboxylic acid derivative, 1-adamantanecarboxylic acid, is a key intermediate in the synthesis of various pharmaceuticals and polymers. This technical guide provides an in-depth overview of the synthesis of this compound from adamantane, with a primary focus on the widely employed Koch-Haaf reaction. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and experimental workflow are presented to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction

Adamantane's rigid and lipophilic cage structure imparts unique physicochemical properties to molecules containing this moiety. The introduction of a carboxylic acid group at one of the tertiary bridgehead positions opens up a vast chemical space for further functionalization. The synthesis of this compound is a fundamental transformation in adamantane chemistry. While several methods exist, the Koch-Haaf reaction, a powerful carboxylation technique for tertiary alkanes, remains the most prevalent and efficient approach.[1] This guide will dissect the nuances of this reaction, providing a comprehensive resource for its practical implementation.

The Koch-Haaf Reaction: A Mechanistic Overview

The Koch-Haaf reaction facilitates the carboxylation of substrates capable of forming stable carbocations, such as tertiary alkanes, alkenes, and alcohols, using carbon monoxide or a precursor like formic acid in the presence of a strong acid.[1] In the case of adamantane, the reaction proceeds through the formation of the highly stable 1-adamantyl cation.

The key mechanistic steps are as follows:

-

Carbocation Formation: In a strongly acidic medium (typically concentrated sulfuric acid), a hydride ion is abstracted from a tertiary C-H bond of adamantane, yielding the 1-adamantyl cation.

-

Electrophilic Attack by Carbon Monoxide: The 1-adamantyl cation, a potent electrophile, is attacked by carbon monoxide (generated in situ from formic acid) to form an acylium ion.

-

Hydrolysis: The resulting acylium ion is then hydrolyzed upon aqueous workup to afford the final product, this compound.

Caption: The reaction pathway for the synthesis of this compound via the Koch-Haaf reaction.

Quantitative Data Summary

The efficiency of the Koch-Haaf reaction for the synthesis of this compound is influenced by several factors, including the choice of reagents, their molar ratios, reaction temperature, and time. The following tables summarize quantitative data from various reported procedures.

Table 1: Reagents and Molar Ratios for the Carboxylation of Adamantane

| Reagent | Role | Molar Ratio (relative to Adamantane) | Reference |

| Adamantane | Substrate | 1.0 | [2] |

| Sulfuric Acid (96%) | Acid Catalyst & Solvent | 48.0 | [2] |

| t-Butyl Alcohol | Carbocation Scavenger/Promoter | 4.0 | [2] |

| Formic Acid (98-100%) | Carbon Monoxide Source | 12.0 | [2] |

| Carbon Tetrachloride | Solvent | - (Volume based) | [2] |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Temperature | 17-25°C | [2] |

| Reaction Time | 1-2 hours (addition) + 30 minutes (stirring) | [2] |

| Crude Yield | 67-72% | [2] |

| Melting Point (crude) | 173-174°C | [2] |

| Melting Point (recrystallized) | 175-176.5°C | [2] |

Detailed Experimental Protocol

The following protocol is adapted from the well-established procedure published in Organic Syntheses.[2]

Caution: This reaction evolves carbon monoxide, a toxic gas. It must be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials and Equipment:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Gas outlet tube

-

Ice bath

-

Adamantane

-

Concentrated sulfuric acid (96%)

-

Carbon tetrachloride (or cyclohexane/n-hexane)

-

t-Butyl alcohol

-

Formic acid (98-100%)

-

Crushed ice

-

Chloroform

-

Anhydrous sodium sulfate

-

Methanol (for recrystallization)

Procedure:

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

-

Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet tube, combine 13.6 g (0.100 mole) of adamantane, 470 g (255 mL, 4.8 moles) of 96% sulfuric acid, and 100 mL of carbon tetrachloride.

-

Initiation: Cool the well-stirred mixture to 17-19°C in an ice bath. Add 1 mL of 98% formic acid.

-

Carboxylation: Prepare a solution of 29.6 g (38 mL, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98-100% formic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature is maintained between 17-25°C by adjusting the rate of addition and the cooling bath.

-

Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.

-

Quenching: Carefully pour the reaction mixture onto 700 g of crushed ice in a large beaker.

-

Extraction: Once the ice has melted, extract the aqueous mixture with 100 mL of chloroform. Separate the layers.

-

Drying and Concentration: Dry the chloroform layer over anhydrous sodium sulfate. Evaporate the chloroform on a steam bath to yield the crude this compound. The expected yield of the crude product is 12-13 g (67-72%), with a melting point of 173-174°C.[2]

-

Purification: Recrystallize the crude product from a mixture of 30 mL of methanol and approximately 10 mL of water to obtain pure this compound. The purified product should have a melting point of 175-176.5°C.[2]

Alternative Synthetic Approaches

While the Koch-Haaf reaction is the most direct method starting from adamantane, other derivatives of adamantane can also be carboxylated to yield this compound. These methods are particularly useful if the corresponding adamantane derivative is readily available.

-

From 1-Adamantanol or 1-Bromoadamantane: These substrates can be carboxylated using formic acid and 96% sulfuric acid.[2] The reaction proceeds via the formation of the 1-adamantyl cation, similar to the reaction with adamantane.

-

From 1-Nitroxyadamantane: Carboxylation of 1-nitroxyadamantane with formic acid in the presence of sulfuric acid and urea has been reported to give high yields (90-99%) of this compound.[3]

-

Formylation followed by Oxidation: Adamantane can be formylated to produce 1-adamantanecarboxaldehyde, which can then be oxidized to the corresponding carboxylic acid.[4][5] This two-step process offers an alternative route, though it is less direct than the Koch-Haaf carboxylation.

Conclusion

The synthesis of this compound from adamantane is a well-established and robust process, with the Koch-Haaf reaction being the method of choice for its efficiency and directness. This guide has provided a comprehensive overview of the synthetic protocol, including detailed experimental procedures, quantitative data, and visual aids to facilitate a deeper understanding of the reaction. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of adamantane derivatives.

References

- 1. Koch reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1-Adamantanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-adamantanecarboxylic acid in various organic solvents. Due to its rigid, cage-like adamantane structure, this compound exhibits unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. Understanding its solubility is crucial for its application in synthesis, formulation, and biological studies.

Qualitative and Quantitative Solubility Data

| Solvent | Qualitative Solubility | Quantitative Data (at specified temperature) |

| Methanol | Slightly Soluble / Very Faint Turbidity[1][2][3][4][5] | Data not available in search results |

| Ethanol | Soluble[1][2][3][4][5] | Data not available in search results |

| Chloroform | Soluble[1][2][3][4][5] | Data not available in search results |

| Dichloromethane | Soluble[1][2][3][4][5] | Data not available in search results |

| Acetone | Soluble | Data not available in search results |

| Benzene | Soluble | Data not available in search results |

| Water | Insoluble[1][2][3][4][5] | Data not available in search results |

Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal saturation (or shake-flask) method. This method is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)

-

Vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial or flask containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solvent and the compound's dissolution rate and should be determined by preliminary experiments (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).

-

-

Sample Collection and Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation of the solute upon cooling.

-

Immediately filter the collected supernatant using a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered, saturated solution with the same organic solvent using volumetric flasks to bring the concentration within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic molecules. A calibration curve should be prepared using standard solutions of known concentrations.

-

Gravimetric Analysis: A known volume of the filtered saturated solution can be evaporated to dryness in a pre-weighed container. The mass of the remaining solid will correspond to the amount of dissolved this compound.

-

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the organic solvent at the specified temperature. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the isothermal saturation method.

Caption: Workflow for solubility determination.

References

An In-depth Technical Guide to 1-Adamantanecarboxylic Acid: Physicochemical Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanecarboxylic acid, a tricyclic saturated carboxylic acid, is a key derivative of adamantane. Its rigid, cage-like structure imparts unique physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activities.

Physical Characteristics

This compound presents as a white to off-white crystalline powder.[1] Its robust carbon framework results in a high melting point and thermal stability.

General Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₂ | [1][2][3] |

| Molecular Weight | 180.24 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 172-174 °C | [2][4] |

| Boiling Point | 304.7 °C (estimated) | [1] |

Solubility

This compound is insoluble in water but shows solubility in various organic solvents.[1][4][5][6]

| Solvent | Solubility | Reference |

| Water | Insoluble | [1][4] |

| Methanol | Slightly soluble (may give faint turbidity) | [2][4] |

| Ethanol | Soluble | [2][4] |

| Chloroform | Soluble | [2][4] |

| Dichloromethane | Soluble | [2][4] |

Chemical Characteristics

The chemical behavior of this compound is dictated by its carboxylic acid functional group and the bulky, inert adamantyl cage.

Acidity

The predicted pKa of this compound is approximately 4.86 ± 0.20, which is in the typical range for carboxylic acids.[3][7] An estimated pKa of ~4.9-5.0 has also been suggested based on inductive effects.

Chemical Reactivity

The carboxylic acid moiety of this compound undergoes typical reactions such as esterification, amidation, and conversion to the corresponding acid chloride. The adamantyl group is generally unreactive under standard conditions but provides significant steric bulk.

-

Synthesis of 1-Adamantanecarbonyl Chloride: this compound can be converted to the highly reactive 1-adamantanecarbonyl chloride by treatment with thionyl chloride. This acid chloride is a versatile intermediate for the synthesis of esters and amides.

-

Amidation: The carboxylic acid can be activated, for example with ethyl chloroformate, and then reacted with ammonia or amines to form the corresponding amides.

-

Esterification: Standard acid-catalyzed esterification with alcohols yields the corresponding esters.

-

Oxidation: The adamantane framework can be further functionalized under strong oxidizing conditions. For instance, oxidation with a mixture of nitric acid and sulfuric acid can introduce a hydroxyl group to form 3-hydroxy-1-adamantanecarboxylic acid.[8]

Stability

This compound is a stable compound under normal laboratory conditions. Its rigid adamantane core contributes to its high thermal stability.

Spectral Data

The following table summarizes the key spectral characteristics of this compound.

| Technique | Key Features |

| ¹H NMR | Signals for the adamantyl protons typically appear as broad multiplets in the region of 1.7-2.1 ppm. The carboxylic acid proton is a broad singlet at a higher chemical shift. |

| ¹³C NMR | Shows distinct signals for the different carbon atoms of the adamantane cage and a signal for the carboxyl carbon at a higher chemical shift. |

| FT-IR (KBr Pellet) | Characteristic absorptions include a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a strong C=O stretching band around 1700 cm⁻¹, and C-H stretching and bending vibrations for the adamantyl group. |

| Mass Spectrometry (EI) | The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns of the adamantyl cage. |

Experimental Protocols

Synthesis of this compound (from Adamantane)

This protocol is based on the Koch-Haaf carboxylation reaction.[2]

Materials:

-

Adamantane

-

96% Sulfuric acid

-

Carbon tetrachloride (or a suitable alternative like cyclohexane)

-

98% Formic acid

-

t-Butyl alcohol

-

15N Ammonium hydroxide

-

Acetone

-

12N Hydrochloric acid

-

Chloroform

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 470 g of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g of adamantane.

-

Cool the stirred mixture to 17–19 °C in an ice bath and add 1 mL of 98% formic acid.

-

Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid and add it dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25 °C.

-

Stir the reaction mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.

-

Separate the layers and extract the aqueous layer with three 100-mL portions of carbon tetrachloride.

-

Combine the organic layers and wash with 110 mL of 15N ammonium hydroxide. The ammonium salt of this compound will precipitate.

-

Collect the crystalline salt by filtration and wash it with 20 mL of cold acetone.

-

Suspend the salt in 250 mL of water and acidify with 25 mL of 12N hydrochloric acid.

-

Extract the product with 100 mL of chloroform.

-

Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to yield crude this compound.

-

Recrystallize the crude product from a mixture of methanol and water to obtain the pure acid.

Determination of pKa via Potentiometric Titration

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (if solubility is an issue, a mixed solvent system like water-ethanol can be used, though this will yield an apparent pKa).

-

Calibrate the pH meter using standard buffer solutions.

-

Place the solution of the acid in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of steepest slope) from the curve.

-

The pKa is the pH at the half-equivalence point.

¹H NMR Spectroscopy

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard procedures, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy

Procedure:

-

Prepare a more concentrated sample of this compound (20-50 mg) in a deuterated solvent as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling, using a significantly larger number of scans than for ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Reference the spectrum using the solvent signal or TMS.

FT-IR Spectroscopy (KBr Pellet Method)

Materials:

-

This compound

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Grind 1-2 mg of this compound to a fine powder in an agate mortar.

-

Add approximately 100-200 mg of dry KBr to the mortar and thoroughly mix with the sample by grinding.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (several tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

Procedure:

-

Dissolve a small amount of this compound in a volatile organic solvent.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

A mass spectrum is generated, showing the relative abundance of the different ions.

Biological Activity and Mechanisms of Action

This compound and its derivatives have been shown to exhibit inhibitory activity against several enzymes and biological processes.

Inhibition of Chorismate Mutase and Hydroxyphenylpyruvate Synthase

This compound acts as a competitive inhibitor of both chorismate mutase and the prephenate dehydrogenase activity of hydroxyphenylpyruvate synthase from E. coli.[9] These enzymes are crucial in the shikimate pathway for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but not in humans, making them attractive targets for antimicrobial agents. The adamantane derivatives mimic the structure of chorismate, the natural substrate, and bind to the active site of the enzymes, thereby blocking the biosynthesis of phenylalanine and tyrosine.[9]

Inhibition of Transthyretin (TTR) Amyloid Fibril Formation

This compound has been shown to inhibit the formation of transthyretin (TTR) amyloid fibrils.[1] TTR is a protein that can misfold and aggregate into amyloid fibrils, leading to diseases such as familial amyloid polyneuropathy. The mechanism of inhibition involves the stabilization of the native tetrameric structure of TTR. By binding to the thyroxine-binding sites of the TTR tetramer, this compound prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in amyloid fibril formation.

Inhibition of Ceramide Kinase (CerK)

A derivative of this compound, NVP-231, is a potent and specific competitive inhibitor of ceramide kinase (CerK).[7] CerK is an enzyme that phosphorylates ceramide to produce ceramide-1-phosphate, a bioactive lipid involved in various cellular processes, including inflammation and cell growth.[7] By inhibiting CerK, these compounds can modulate ceramide metabolism, which has potential therapeutic applications in cancer and other diseases.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Overview of the chemical reactivity of this compound.

Caption: Mechanism of TTR amyloid fibril formation inhibition.

Caption: Competitive inhibition of enzymes by this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 828-51-3 [chemicalbook.com]

- 3. This compound | 828-51-3 [amp.chemicalbook.com]

- 4. This compound CAS#: 828-51-3 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 828-51-3: this compound | CymitQuimica [cymitquimica.com]

- 7. 828-51-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | High-Purity Reagent [benchchem.com]

- 9. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

1-Adamantanecarboxylic acid CAS number and molecular weight

An In-depth Technical Guide to 1-Adamantanecarboxylic Acid

This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications.

Core Properties and Data

This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon. Its unique cage-like structure imparts desirable properties such as high thermal stability, lipophilicity, and metabolic resistance to molecules that incorporate it. These characteristics make it a valuable synthon in the development of novel therapeutics and advanced materials.[1][2]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 828-51-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆O₂ | [2] |

| Molecular Weight | 180.24 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 172-174 °C | [2] |

| Solubility | Soluble in chloroform and methanol | [2] |

Synthesis and Experimental Protocols

The most common and historically significant method for synthesizing this compound is the Koch-Haaf reaction. This reaction facilitates the carboxylation of saturated hydrocarbons with a tertiary hydrogen.[3][4][6] Variations of this protocol exist, utilizing different adamantane precursors like 1-adamantanol or 1-bromoadamantane.[1][3]

Experimental Protocol: Koch-Haaf Carboxylation of Adamantane

This protocol details the synthesis of this compound from adamantane using formic acid and sulfuric acid, with t-butyl alcohol as a hydride abstractor.[3]

Materials:

-

Adamantane (0.100 mole)

-

96% Sulfuric acid (4.8 moles)

-

Carbon tetrachloride (100 ml)

-

98% Formic acid (1 ml initially, then 1.2 moles)

-

t-Butyl alcohol (0.40 mole)

-

Crushed ice

-

15N Ammonium hydroxide

-

Acetone

-

12N Hydrochloric acid

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g of adamantane.

-

Initiation: Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.

-

Carboxylation: Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature between 17–25°C.

-

Quenching: After the addition is complete, stir the mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.

-

Extraction: Separate the layers and extract the aqueous acid layer with three 100-ml portions of carbon tetrachloride.

-

Isolation of Ammonium Salt: Combine the carbon tetrachloride extracts and wash with 110 ml of 15N ammonium hydroxide. The resulting crystalline ammonium 1-adamantanecarboxylate is collected by filtration.

-

Acidification: Suspend the ammonium salt in 250 ml of water, make it strongly acidic with 25 ml of 12N hydrochloric acid, and extract with 100 ml of chloroform.

-

Final Product Isolation: Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness. The crude this compound can be further purified by recrystallization from methanol.[3]

Below is a visual representation of the synthesis workflow.

Applications in Research and Development

This compound is a versatile building block with applications spanning multiple scientific disciplines.

1. Medicinal Chemistry: The adamantane moiety is prized for its ability to increase the lipophilicity and metabolic stability of drug candidates.[1] It serves as a critical intermediate for:

-

Antiviral Agents: Adamantane derivatives are foundational in the development of certain antiviral drugs.[1]

-

Enzyme Inhibitors: Derivatives have been developed as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme implicated in obesity and diabetes.[7] Other inhibitory activities include action against chorismate mutase and ceramide kinase (CerK).[5]

-

Antibacterial Agents: The compound exhibits inhibitory activity against various microorganisms, with potential applications in developing new antibacterial agents.[8]

2. Materials Science: The rigid and stable structure of this compound makes it an excellent component for advanced materials:

-

Metal-Organic Frameworks (MOFs): It is used as an organic linker in the construction of porous MOFs for applications in gas storage and catalysis.[1]

-

Polymers: It can be incorporated into polymers to enhance thermal stability and modify physical properties.[1]

-

Nanoparticle Synthesis: It acts as a stabilizer in the synthesis of highly crystalline nanoparticles, such as those made of CoPt₃ and porous platinum.[5]

Signaling Pathway Inhibition: DGAT1

Derivatives of this compound have been identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a crucial enzyme in the final step of triglyceride synthesis. Inhibiting this enzyme can reduce triglyceride levels, making it a therapeutic target for metabolic disorders like obesity and type 2 diabetes.[7]

The diagram below illustrates the triglyceride synthesis pathway and the point of inhibition by adamantane derivatives.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 828-51-3 [chemicalbook.com]

- 6. Koch reaction - Wikipedia [en.wikipedia.org]

- 7. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Genesis of a Rigid Scaffold: A Technical History of 1-Adamantanecarboxylic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanecarboxylic acid, a seemingly simple organic molecule, holds a significant place in the annals of synthetic and medicinal chemistry. Its rigid, tricyclic cage-like structure, derived from the parent hydrocarbon adamantane, imparts unique physicochemical properties that have made it an invaluable building block in drug discovery, materials science, and catalysis. This technical guide delves into the discovery and history of this compound, presenting a comprehensive overview of its synthesis, properties, and key applications, with a focus on detailed experimental protocols and the visualization of its interactions in biological pathways.

The Dawn of Adamantane Chemistry: A Timeline

The story of this compound is intrinsically linked to the discovery of its parent, adamantane. The timeline below outlines the key milestones in the journey from a theoretical concept to a readily accessible chemical entity.

| Year | Key Development | Researchers | Significance |

| 1924 | Postulation of the existence of a diamondoid hydrocarbon (C10H16). | H. Decker | The theoretical foundation for adamantane chemistry was laid. |

| 1933 | Isolation of adamantane from petroleum. | S. Landa and V. Machacek | First physical evidence of the adamantane structure. |

| 1941 | First laboratory synthesis of adamantane. | V. Prelog | A multi-step, low-yield synthesis confirmed the structure. |

| 1957 | Development of a practical, high-yield synthesis of adamantane. | P. von R. Schleyer | Made adamantane and its derivatives readily available for research. |

| 1959 | First synthesis of monofunctional adamantane derivatives, including this compound. | H. Stetter, M. Schwarz, and A. Hirschhorn | Opened the door to the vast field of functionalized adamantanes.[1] |

Physicochemical Properties of this compound

The unique structural rigidity of the adamantane cage confers distinct properties to this compound. A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol [2][3] |

| Melting Point | 172-174 °C[2][4] |

| pKa | 4.86 ± 0.20 (Predicted)[5] |

| Solubility | Insoluble in water. Soluble in ethanol, chloroform, and dichloromethane.[4] |

| Appearance | White to off-white crystalline powder.[4] |

Key Synthetic Methodologies: Experimental Protocols

The synthesis of this compound has been achieved through various methods. The most prominent and historically significant is the Koch-Haaf reaction, which allows for the direct carboxylation of adamantane or its derivatives.

The Koch-Haaf Reaction: Carboxylation of Adamantane

This method, a cornerstone of adamantane chemistry, involves the reaction of adamantane with formic acid in the presence of a strong acid, typically sulfuric acid, to introduce a carboxylic acid group at a tertiary bridgehead carbon.

Experimental Protocol (Adapted from Organic Syntheses) [4][6]

Materials:

-

Adamantane

-

96% Sulfuric acid

-

98% Formic acid

-

tert-Butyl alcohol

-

Carbon tetrachloride

-

15N Ammonium hydroxide

-

12N Hydrochloric acid

-

Chloroform

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

In a 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet, charge 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

-

Cool the stirred mixture to 17–19 °C in an ice bath and add 1 ml of 98% formic acid.

-

Prepare a solution of 29.6 g (38 ml, 0.40 mole) of tert-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25 °C.

-

Stir the reaction mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.

-

Separate the layers and extract the upper aqueous layer with three 100-ml portions of carbon tetrachloride.

-

Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will separate.

-

Collect the salt on a Büchner funnel, wash with 20 ml of cold acetone, and suspend it in 250 ml of water.

-

Make the suspension strongly acidic with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.

-

Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness on a steam bath.

-

The crude this compound can be recrystallized from a mixture of methanol and water.

Yield: 67–72% (crude), 56–61% (recrystallized).

Logical Workflow for the Koch-Haaf Synthesis of this compound:

Caption: Workflow of the Koch-Haaf synthesis of this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest in drug development due to their biological activities. Notably, it has been identified as an inhibitor of several enzymes.

Inhibition of Chorismate Mutase and Hydroxyphenylpyruvate Synthase

This compound acts as an inhibitor of chorismate mutase and hydroxyphenylpyruvate synthase, enzymes that are crucial in the shikimate pathway for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[3] This pathway is absent in mammals, making it an attractive target for antimicrobial agents.

Simplified Signaling Pathway of Chorismate Mutase Inhibition:

Caption: Inhibition of the shikimate pathway by this compound.

Ceramide Kinase (CerK) Inhibition

While this compound itself is a weak inhibitor, derivatives have been developed as potent and reversible inhibitors of ceramide kinase (CerK). CerK is a lipid kinase that phosphorylates ceramide to form ceramide-1-phosphate (C1P), a signaling molecule involved in various cellular processes, including inflammation and cell proliferation. Inhibition of CerK can lead to an increase in cellular ceramide levels, which can induce apoptosis, making it a target for cancer therapy.

Simplified Signaling Pathway of Ceramide Kinase Inhibition:

Caption: Inhibition of the ceramide pathway by a this compound derivative.

Conclusion

From its theoretical inception to its current status as a versatile molecular scaffold, this compound has had a rich and impactful history. The development of efficient synthetic routes, most notably the Koch-Haaf reaction, has been pivotal in unlocking its potential. Its unique structural and electronic properties continue to be exploited in the design of novel therapeutics and advanced materials. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals seeking to harness the power of this remarkable molecule in their own scientific endeavors.

References

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. Targeting ceramide metabolism with a potent and specific ceramide kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chorismate mutase-prephenate dehydrogenase from Escherichia coli: positive cooperativity with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 6. This compound | 828-51-3 [chemicalbook.com]

A Comprehensive Technical Guide to the Thermal Properties of 1-Adamantanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and melting point of 1-Adamantanecarboxylic acid, a key building block in medicinal chemistry and materials science. Its rigid, diamondoid structure imparts significant thermal robustness, a critical attribute for applications in drug development and advanced materials.

Core Thermal Properties

This compound is a white, crystalline solid characterized by a high melting point and notable thermal stability, owing to its rigid cage-like adamantane core.[1] While specific decomposition data is not extensively reported in publicly available literature, the inherent stability of the adamantane structure suggests a high thermal threshold.[1][2]

Quantitative Thermal Data

The melting point of this compound has been consistently reported within a narrow range, indicating a high degree of purity for commercially available samples. The following table summarizes the key quantitative data available.

| Thermal Property | Value | References |

| Melting Point | 172 - 176 °C | [2] |

| 172 - 174 °C | [3][4] | |

| 175 - 176.5 °C | ||

| 172 - 175 °C | [5] | |

| 173 - 177 °C | [6] | |

| Decomposition Temperature | No data available | [2] |

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal properties of this compound is crucial for its application. The following are detailed methodologies for key thermal analysis experiments.

Melting Point Determination

The melting point is a fundamental property used to identify and assess the purity of a crystalline solid.[7]

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated metal block and a viewing lens.[9]

-

Heating: The sample is heated at a rapid rate (10-20 °C per minute) to determine an approximate melting range.[8] The apparatus is then cooled.

-

Accurate Determination: A second sample is heated, and as the temperature approaches the approximate melting point, the heating rate is reduced to 1-2 °C per minute.[8]

-

Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal completes its melting are recorded as the melting point range.[7] For a pure substance, this range is typically narrow (0.5-1.0 °C).

Thermogravimetric Analysis (TGA)

TGA is used to measure the thermal stability of a material by monitoring the change in its mass as a function of temperature in a controlled atmosphere.[10][11][12]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed into a tared TGA crucible.[10][12]

-

Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace. The system is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.[13][14]

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[15]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It is used to determine the melting point, enthalpy of fusion, and to observe other thermal transitions.[5][16][17]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The temperature of the DSC cell is programmed to increase linearly at a defined rate (e.g., 10 °C/min).[6]

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks. For melting, an endothermic peak is observed. The peak's onset temperature is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 828-51-3 [chemicalbook.com]

- 4. 1-金刚烷甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. chm.uri.edu [chm.uri.edu]

- 8. youtube.com [youtube.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. libjournals.unca.edu [libjournals.unca.edu]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. epfl.ch [epfl.ch]

- 13. etamu.edu [etamu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Adamantanecarboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-adamantanecarboxylic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and therapeutic potential. The unique lipophilic and rigid cage-like structure of the adamantane moiety imparts favorable pharmacokinetic and pharmacodynamic properties to these compounds, making them attractive scaffolds in drug discovery. This document details their roles as antiviral agents, metabolic modulators, and antibacterial compounds, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Concepts and Synthesis

This compound serves as a versatile building block for the synthesis of a wide array of derivatives.[1] Its rigid tricyclic alkane structure provides a foundation for developing molecules with enhanced metabolic stability and lipophilicity, which can improve their ability to interact with biological targets.[1][2]

Synthesis of this compound

A prominent method for synthesizing this compound is the Koch-Haaf reaction . This reaction typically involves the carboxylation of 1-adamantanol or 1-bromoadamantane using formic acid in the presence of a strong acid like sulfuric acid.[1][3]

Synthesis of Derivatives

The carboxylic acid group of this compound is readily modified to generate a diverse range of derivatives, primarily esters and amides.

-

Esterification: Esters are typically synthesized by reacting this compound with an alcohol in the presence of an acid catalyst or by converting the carboxylic acid to the more reactive 1-adamantanecarbonyl chloride followed by reaction with an alcohol.[1][4][5]

-

Amidation: Amides are commonly formed by reacting 1-adamantanecarbonyl chloride with amines.[4] Alternatively, the carboxylic acid can be activated, for example with ethyl chloroformate, to form a mixed anhydride which then reacts with an amine.[1]

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.[2]

Antiviral Activity

Adamantane derivatives, such as amantadine and rimantadine, are well-known for their antiviral properties, particularly against the influenza A virus.[2][6] Their mechanism of action often involves the blockage of the M2 proton channel of the virus, which is crucial for viral uncoating and replication.[7][8]

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Several 1-adamantanecarboxamide derivatives have been identified as potent inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol.[9] By inhibiting this enzyme, these compounds can modulate intracellular glucocorticoid levels, offering a potential therapeutic strategy for metabolic disorders like obesity and type 2 diabetes.[9][10][11] The adamantyl group's hydrophobicity is key to its interaction with the enzyme's active site.[9]

Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

Adamantane carboxylic acid derivatives have also been developed as potent inhibitors of DGAT1, a key enzyme in triglyceride synthesis.[12][13] Inhibition of DGAT1 can lead to reduced plasma triglyceride levels, decreased body weight gain, and improved glucose tolerance, highlighting their potential in treating obesity and diabetes.[12]

Antibacterial Activity

Certain derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] Hydrazide-hydrazone derivatives, in particular, have demonstrated potent antibacterial properties.[1] The proposed mechanism involves altering the permeability of the bacterial cell membrane.[14]

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: 11β-HSD1 Inhibitory Activity

| Compound ID | Structure/Description | IC50 (nM) | Cell Line | Reference |

| 3 | Adamantyl carboxamide with thiophenyl ring | 200-300 | HEK-293 | [9] |

| 4 | Adamantyl carboxamide with thiophenyl ring | 200-300 | HEK-293 | [9] |

| 6 | 3-methyl derivative of compound 3 | ~200-300 | HEK-293 | [9] |

| AZD8329 | 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid | - | - | [10] |

Table 2: DGAT1 Inhibitory Activity

| Compound ID | Structure/Description | IC50 (nM) | Target | Reference |

| 43c | E-adamantane carboxylic acid derivative | 5 | Human and mouse DGAT1 | [12] |

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazide 19 | Gram-negative bacteria | 125-500 | [2] |

| Schiff base 9 | Gram-negative bacteria | 125-1000 | [2] |

| Schiff base 14 | Gram-negative bacteria | 125-1000 | [2] |

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. The lipogenic enzymes DGAT1, FAS, and LPL in adipose tissue: effects of obesity, insulin resistance, and TZD treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 5. researchgate.net [researchgate.net]

- 6. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Amantadine - Wikipedia [en.wikipedia.org]

- 9. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Multifaceted Biological Activities of 1-Adamantanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, has captivated medicinal chemists for decades. Its unique three-dimensional structure and favorable physicochemical properties have made it a valuable scaffold in drug design, imparting improved metabolic stability, enhanced tissue distribution, and potent biological activity to a wide array of molecules. Among the various adamantane-containing compounds, derivatives of 1-adamantanecarboxylic acid have emerged as a particularly versatile class, demonstrating a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, focusing on their antiviral, antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Antiviral Activity

Derivatives of this compound have shown significant promise as antiviral agents, most notably against the influenza A virus. The primary mechanism of action for many of these compounds involves the inhibition of the M2 proton ion channel, a crucial protein for viral replication.

Mechanism of Action: M2 Ion Channel Inhibition

The influenza A M2 protein is a tetrameric ion channel that allows protons to enter the virion upon its entry into the host cell's endosome. This acidification is essential for the uncoating of the viral ribonucleoprotein (vRNP) and its release into the cytoplasm, a critical step for viral replication. Adamantane derivatives, including amantadine and rimantadine, which are structurally related to this compound derivatives, function by physically blocking the M2 channel pore, thereby preventing proton influx and halting the viral life cycle.[1][2][3] The bulky adamantyl cage lodges within the hydrophobic pore of the channel, effectively plugging it.

Quantitative Data: Antiviral Activity

The antiviral efficacy of this compound derivatives is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in cell-based assays.

| Compound Class | Virus | Assay | IC50 / EC50 | Reference |

| 2-(1-adamantyl)imidazole derivatives | Influenza A-2 Victoria | Chick Embryo | Significant Activity | [4] |

| Aminoadamantane derivatives | Influenza A (H1N1, H2N2, H3N2) | Cytopathicity Assay | Markedly Active | [2] |

| Spiro[pyrrolidine-2,2'-adamantanes] | Influenza A | Cytopathicity Assay | Lower than Amantadine | [5] |

Experimental Protocol: Antiviral Plaque Reduction Assay

A common method to evaluate the antiviral activity of these compounds is the plaque reduction assay.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.

-

Virus Infection: The cell monolayer is washed and then infected with a specific strain of influenza A virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the this compound derivative.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained with crystal violet. Plaques, which are clear zones where the virus has lysed the cells, are then counted.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Antimicrobial Activity

Several derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi. The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these molecules with microbial cell membranes, leading to disruption of membrane integrity and function.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Hydrazide of this compound | Staphylococcus epidermidis ATCC 12228 | 62.5 | [6] |

| Hydrazide of this compound | Gram-negative bacteria | 125-500 | [6] |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [7] |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [7] |

| N-substituted adamantylester imides | Staphylococcus aureus | > 6 | [8] |

Experimental Protocol: Broth Microdilution MIC Assay

The MIC of this compound derivatives against various microorganisms can be determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

The anticancer potential of this compound derivatives is an emerging area of research. Several studies have reported significant cytotoxic effects of these compounds against various cancer cell lines. One of the key mechanisms implicated in their anticancer activity is the modulation of the orphan nuclear receptor Nur77.

Signaling Pathway: Nur77-Mediated Apoptosis

Nur77 (also known as NR4A1) is a transcription factor that can translocate from the nucleus to the mitochondria to induce apoptosis. Certain adamantane derivatives have been shown to promote this translocation, leading to cancer cell death. The signaling cascade can be initiated by the activation of c-Jun N-terminal kinase (JNK), which phosphorylates Nur77, facilitating its nuclear export. Once in the cytoplasm, Nur77 interacts with Bcl-2 on the mitochondrial membrane, converting it from an anti-apoptotic to a pro-apoptotic protein, which in turn triggers the release of cytochrome c and initiates the caspase cascade, culminating in apoptosis.[9][10][11][12]

Quantitative Data: Anticancer Activity

The cytotoxic effects of this compound derivatives are typically evaluated by determining their IC50 values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivatives | A549 (Lung Carcinoma) | 5.988 | [13] |

| Imidazo[1,2-a]pyrimidine derivatives | MCF-7 (Breast Cancer) | 39.0 - 43.4 | [13] |

| Imidazo[1,2-a]pyrimidine derivatives | MDA-MB-231 (Breast Cancer) | 35.1 - 35.9 | [13] |

| Tetrahydroquinoline derivatives | Various | Moderate to High Activity | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated potent anti-inflammatory properties. Their mechanisms of action are multifaceted and can involve the modulation of various inflammatory pathways.

Signaling Pathways in Inflammation

Some adamantane derivatives have been shown to inhibit inflammation induced by agents like Baker's yeast, a process that involves the activation of the lipoxygenase and/or complement systems.[15] Additionally, other adamantane derivatives have been found to suppress inflammatory responses in microglial cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB and ERK signaling pathways.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo model is commonly used to assess the anti-inflammatory activity of novel compounds.

-

Animal Model: Male BALB/c mice are used for the study.

-

Compound Administration: The test this compound derivative or a reference anti-inflammatory drug (e.g., diclofenac) is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 30 or 60 minutes), a subplantar injection of carrageenan solution is administered into the right hind paw of each mouse to induce localized inflammation and edema.

-

Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

Enzyme Inhibition

Derivatives of this compound have been designed and synthesized as potent and selective inhibitors of various enzymes implicated in disease pathogenesis. Notable examples include inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and diacylglycerol acyltransferase 1 (DGAT1).

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues. Overactivity of this enzyme is associated with metabolic syndrome, type 2 diabetes, and obesity. Adamantane-based inhibitors have shown significant potential in mitigating these conditions.

| Compound Class | Enzyme Source | IC50 (nM) | Reference |

| Adamantyl carboxamides | Human 11β-HSD1 | 125 - 300 | [17] |

| Thiazolidine derivatives | Human 11β-HSD1 | Potent Activity | [18] |

| Adamantyl ethanone derivatives | Human 11β-HSD1 | 50 - 70 | [19] |

| 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives | Human 11β-HSD1 | 15.30 - 82.82% inhibition at 10 µM | [20] |

This is a high-throughput screening method to identify and characterize 11β-HSD1 inhibitors.

-

Reaction Mixture: A reaction mixture containing recombinant human 11β-HSD1, cortisone (substrate), NADPH (cofactor), and a test compound is prepared in a microplate.

-

Incubation: The reaction is incubated at 37°C to allow for the enzymatic conversion of cortisone to cortisol.

-

Detection: The reaction is stopped, and cortisol-d2 (acceptor) and anti-cortisol-cryptate (donor) are added. In the absence of cortisol produced by the enzyme, the donor and acceptor are in close proximity, leading to a high HTRF signal. As the concentration of enzyme-produced cortisol increases, it displaces the cortisol-d2, leading to a decrease in the HTRF signal.

-

Data Analysis: The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the HTRF signal.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

DGAT1 is a key enzyme in the synthesis of triglycerides. Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.

| Compound Class | Enzyme Source | IC50 (nM) | Reference |

| Adamantane carboxylic acid derivatives | Human and Mouse DGAT1 | 5 | [21] |

| Benzimidazole carboxamide derivatives | Rat Liver Microsomes | 4,400 | [22] |

-

Enzyme Source: Microsomes containing DGAT1 are prepared from a suitable source, such as insect cells expressing the recombinant enzyme or from tissues like the small intestine.

-

Reaction Mixture: The reaction is initiated by adding the microsomes to a mixture containing a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA), diacylglycerol, and the test inhibitor.

-

Incubation: The reaction is incubated at 37°C for a specific period.

-

Lipid Extraction: The reaction is stopped, and the lipids are extracted.

-

Analysis: The radiolabeled triglycerides are separated by thin-layer chromatography (TLC) and quantified using a phosphorimager.

-

Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces the formation of triglycerides by 50%.

Synthesis of this compound Derivatives

A variety of synthetic routes have been developed to access the diverse range of biologically active this compound derivatives.

General Synthesis Workflow

The synthesis of many derivatives starts from this compound or its corresponding acyl chloride. These starting materials can then be subjected to a series of reactions, such as amidation, esterification, and coupling reactions, to introduce various functional groups and build molecular complexity.

Conclusion

Derivatives of this compound represent a rich and versatile source of new therapeutic agents. Their diverse biological activities, spanning antiviral, antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects, underscore the significant potential of the adamantane scaffold in drug discovery. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound derivatives with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of diseases.

References

- 1. Amantadine - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of new adamantane derivatives III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Nur77 nuclear export by c-Jun N-terminal kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Adamantane Cage: A Cornerstone in Carboxylic Acid-Based Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry, particularly when incorporated into carboxylic acid-containing molecules. Its unique three-dimensional structure and favorable physicochemical properties offer a versatile scaffold for the design of novel therapeutics with enhanced efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the adamantane cage structure in carboxylic acids, detailing their synthesis, physicochemical characteristics, and applications in drug development, with a focus on their interactions with key biological targets.

Physicochemical Properties of Adamantane Carboxylic Acids

The adamantane cage imparts a unique set of physicochemical properties to carboxylic acid derivatives, which can be strategically exploited in drug design. The bulky and lipophilic nature of the adamantane group significantly influences a molecule's solubility, lipophilicity (logP), and acidity (pKa). These parameters are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of Adamantane Carboxylic Acids and Related Derivatives